molecular formula C27H27NO5 B3250616 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid CAS No. 204384-67-8

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid

Cat. No.: B3250616
CAS No.: 204384-67-8
M. Wt: 445.5 g/mol
InChI Key: WWZXXXPJDRUVOE-DEOSSOPVSA-N
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid is a synthetic amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a tert-butoxy-substituted phenyl ring attached to the α-carbon of the acetic acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine . This compound serves as a critical intermediate in pharmaceutical research, particularly for constructing peptides or small molecules with tailored steric and electronic properties.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXXXPJDRUVOE-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid (Fmoc-amino acid derivative) is a notable molecule in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by recent research findings.

Chemical Structure

The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protective group in peptide synthesis, and a phenylacetic acid moiety that may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The Fmoc group enhances the stability and solubility of the compound, facilitating its use in various biochemical applications. The compound's mechanism involves:

  • Enzyme Inhibition : The fluorenyl and phenolic groups enhance binding affinity to target enzymes, potentially modulating their activity.
  • Receptor Binding : The structural components may allow the compound to interact with specific receptors, influencing cellular signaling pathways.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies indicate that derivatives of Fmoc amino acids exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antimicrobial Properties : Compounds containing similar structures have shown activity against bacterial and fungal strains, indicating a possible role in antimicrobial drug development.

Case Studies

  • Enzyme Interaction Studies : A study investigated the interaction of Fmoc derivatives with proteolytic enzymes. The results demonstrated significant inhibition rates, suggesting potential applications in drug design for enzyme-related diseases .
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, supporting its potential as an anticancer agent .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of Fmoc derivatives against Gram-positive and Gram-negative bacteria. Results indicated promising activity, warranting further exploration into their mechanisms .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureUnique Features
2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetic acidStructureLacks additional functional groups
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-(tert-butoxycarbonyl)aminohexanoic acidStructureContains additional tert-butoxycarbonyl group
2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acidStructureDifferent alkane chain structure

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry:
The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of peptides while protecting the amino group of the amino acids. The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids to form longer peptide chains.

Advantages:

  • High Purity: Peptides synthesized using Fmoc chemistry generally exhibit high purity levels due to the efficiency of the coupling reactions.
  • Versatility: The ability to introduce various functional groups at different stages makes this method suitable for synthesizing diverse peptide sequences.

Drug Development

Bioactive Peptides:
Compounds like (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid are crucial in developing bioactive peptides that can serve as therapeutic agents. These peptides can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Case Studies:
Several studies have documented the synthesis of peptide analogs using Fmoc-protected amino acids, demonstrating their potential as drug candidates. For instance:

  • Anticancer Peptides: Research has shown that specific sequences synthesized with Fmoc chemistry can inhibit tumor growth in vitro and in vivo.
  • Antimicrobial Activity: Peptides derived from this compound have been tested for their ability to combat bacterial infections, showcasing promising results against resistant strains.

Material Science

Polymer Chemistry:
The Fmoc group is not only valuable in organic synthesis but also finds applications in material science, particularly in developing functionalized polymers. By incorporating Fmoc-protected amino acids into polymer backbones, researchers can create materials with tailored properties for specific applications, such as drug delivery systems or biosensors.

Analytical Chemistry

Mass Spectrometry:
The unique structure of this compound allows for effective analysis using mass spectrometry. The compound's stability and ionization properties facilitate its detection and quantification in complex mixtures, making it a valuable tool in analytical chemistry.

Chemical Reactions Analysis

Amide Bond Formation

The compound’s carboxylic acid group enables participation in peptide coupling reactions. Key reagents and conditions include:

Reagent SystemSolventTemperatureYieldKey ObservationsSource
EDC/HOBtDMFRT85–92%Efficient coupling with amines
DCC/DMAPDCM0–5°C78%Requires strict moisture control
HATU/DIEADMFRT90%High coupling efficiency

The Fmoc-protected amino group remains inert during these reactions, ensuring selective activation of the carboxylic acid .

Deprotection Reactions

The Fmoc group is selectively removed under mild basic conditions:

Reaction:
Fmoc protected compound+20 piperidine DMFFree amine+Fluorenyl byproducts\text{Fmoc protected compound}+\text{20 piperidine DMF}\rightarrow \text{Free amine}+\text{Fluorenyl byproducts}

  • Kinetics: Deprotection completes in 10–15 minutes at RT.

  • Side Reactions: Overexposure to piperidine may lead to racemization at the α-carbon .

Esterification and Hydrolysis

The tert-butyloxy (Ot-Bu) group undergoes acid-catalyzed hydrolysis:

Conditions:

  • Hydrolysis: TFA/DCM (1:1) at RT for 1–2 hours .

  • Esterification: Reacts with tert-butyl alcohol under DCC/DMAP to regenerate the Ot-Bu group.

Stability:

  • Ot-Bu remains stable under basic conditions (e.g., during Fmoc deprotection).

Oxidation and Reduction

Reaction TypeReagentProductYieldNotesSource
OxidationKMnO₄ (acidic)Oxoacetate derivative65%Limited solubility in H₂O
ReductionLiAlH₄Alcohol derivative58%Requires anhydrous conditions

Substitution Reactions

The aryl ether group (4-[(2-methylpropan-2-yl)oxy]phenyl) participates in nucleophilic aromatic substitution under harsh conditions:

Example:
Aryl ether+NaNH2/NH3Phenolic intermediate\text{Aryl ether}+\text{NaNH}_2/\text{NH}_3\rightarrow \text{Phenolic intermediate}

  • Yields drop significantly (<30%) due to competing decomposition .

Challenges and Side Reactions

  • Racemization Risk: Prolonged exposure to basic conditions during coupling or deprotection may cause epimerization at the chiral center .

  • Side Product Formation: Intramolecular cyclization reported in allyl ester derivatives, forming piperazinediones under peptide elongation conditions .

Mitigation Strategies:

  • Use tert-butyl esters instead of allyl esters to suppress cyclization .

  • Optimize reaction times and temperatures to minimize racemization .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fmoc-Protected Amino Acid Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target compound 4-tert-butoxyphenyl C₂₇H₂₅NO₅ 443.49 High lipophilicity due to tert-butoxy group; steric hindrance at α-carbon.
(2S)-2-(Fmoc-amino)-2-(4-hydroxyphenyl)acetic acid 4-hydroxyphenyl C₂₃H₁₉NO₅ 389.40 Polar hydroxyl group increases aqueous solubility; prone to oxidation.
2-[4-(Fmoc-piperazin-1-yl)]acetic acid Piperazine ring C₂₂H₂₃N₃O₃ 383.44 Additional nitrogen atoms enhance hydrogen bonding; basicity alters reactivity.
(S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid Methylamino, methoxy-oxobutanoic chain C₂₁H₂₁NO₆ 383.40 Methyl group increases steric hindrance; ester functionality adds acidity.
2-(Fmoc-amino)-2-(2,4-difluorophenyl)acetic acid 2,4-difluorophenyl C₂₃H₁₇F₂NO₄ 417.39 Fluorine atoms enhance metabolic stability and membrane permeability.
(S)-2-(Fmoc-amino)-3-(4-phosphonomethylphenyl)propanoic acid 4-phosphonomethylphenyl C₂₅H₂₄NO₇P 481.43 Phosphonate group enables metal chelation; high polarity impacts solubility.

Key Observations:

  • Lipophilicity : The tert-butoxy group in the target compound increases log P compared to hydroxyl or phosphonate analogs, favoring membrane permeability but reducing aqueous solubility.
  • Reactivity : The hydroxyl group in makes it susceptible to oxidation, while the phosphonate in allows for ionic interactions.
  • Steric Effects : Methyl or tert-butyl substituents (e.g., target compound, ) hinder nucleophilic attack during peptide coupling.

Functional and Application Differences

Table 2: Functional and Application Profiles

Compound Class Applications Advantages Limitations
Target compound Peptide synthesis; hydrophobic residue incorporation. Stability under basic conditions; steric protection for sensitive residues. Limited solubility in polar solvents.
Piperazine derivatives Linkers for drug conjugates; solubility enhancers. Improved solubility via nitrogen lone pairs; modular synthesis. Potential for undesired basicity in acidic environments.
Fluorinated analogs Antimicrobial/anticancer agents; PET tracers. Enhanced metabolic stability; improved bioavailability. Synthetic complexity due to fluorine introduction.
Phosphonate derivatives Enzyme inhibitors (e.g., phosphatases); metal-chelating agents. Strong ionic interactions; resistance to hydrolysis. Poor cell permeability due to high polarity.

Research Findings:

  • Peptide Synthesis : The target compound’s tert-butoxy group is advantageous in solid-phase synthesis for steric protection, whereas hydroxyl-containing analogs require additional protection steps .
  • Biological Activity: Fluorinated derivatives exhibit 2–3× higher metabolic stability in liver microsome assays compared to non-fluorinated analogs .

Table 3: Hazard Profiles of Selected Compounds

Compound GHS Classification Key Risks
Target compound Not explicitly listed; inferred similar to Fmoc derivatives (acute toxicity Category 4 ) Irritation (skin/eyes); respiratory sensitization.
2-(Fmoc-piperazin-1-yl)acetic acid Acute toxicity (oral, dermal: Category 4) Handling requires PPE; avoid dust inhalation.
(S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid H302 (harmful if swallowed), H319 (eye irritation) Use in ventilated areas; avoid direct contact.

Note: All compounds require storage at 2–8°C and handling in fume hoods.

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group. Key steps include:

  • Amino Protection : Reacting the amino acid with Fmoc-Cl (Fmoc-chloroformate) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N-ethyldiisopropylamine) at -10°C to 20°C to prevent racemization .
  • Coupling Reactions : Using carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid for subsequent peptide bond formation.
  • Deprotection : Removing the Fmoc group with piperidine in DMF (20% v/v) to expose the amino group for further functionalization . Yield optimization requires strict temperature control, anhydrous conditions, and monitoring via TLC or HPLC to minimize side reactions.

Q. Which purification methods are most effective for isolating this compound?

  • Reverse-Phase Chromatography : Employ C18 columns with gradients of water/acetonitrile (0.1% TFA) to separate impurities .
  • Recrystallization : Use solvent combinations like ethyl acetate/hexane to isolate high-purity crystalline forms.
  • HPLC Analysis : Confirm purity (>95%) using UV detection at 254 nm (Fmoc group absorption) .

Q. How is the stereochemical integrity of the chiral center maintained during synthesis?

  • Low-Temperature Reactions : Conduct coupling steps at ≤0°C to suppress racemization.
  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-amino acids) and avoid harsh basic conditions that may induce epimerization .
  • Monitoring : Verify optical rotation and compare with reference standards via polarimetry or chiral HPLC .

Q. What spectroscopic techniques are used to confirm the structure?

  • NMR : 1H and 13C NMR to verify Fmoc group signals (e.g., aromatic protons at δ 7.3–7.8 ppm) and tert-butoxy group (δ 1.3 ppm, singlet) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion for C27H26N2O6: 498.42 g/mol) .
  • FT-IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretching for Fmoc and carboxylic acid) .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS Category 2A eye irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (GHS H335: respiratory irritation) .
  • Spill Management : Collect spilled material in sealed containers; avoid water contact to prevent decomposition .

Advanced Research Questions

Q. How can competing side reactions during Fmoc deprotection be mitigated?

  • Controlled Deprotection : Use 20% piperidine in DMF for ≤30 minutes to prevent β-elimination or aspartimide formation in sensitive residues .
  • Additives : Include 0.1 M HOBt (hydroxybenzotriazole) to suppress racemization during prolonged deprotection .

Q. What strategies optimize solid-phase peptide synthesis (SPPS) using this compound?

  • Resin Selection : Use NovaSyn® TGR resin for high-loading capacity (0.2–0.3 mmol/g) and acid-labile linkers .
  • Coupling Efficiency : Double coupling with DIC/Oxyma Pure (1:1 molar ratio) to achieve >99% yield per cycle .
  • Real-Time Monitoring : Employ Kaiser test or cleavage of resin aliquots for HPLC analysis to detect incomplete reactions .

Q. How do solvent polarity and temperature affect its stability during storage?

  • Storage Conditions : Store at -20°C in anhydrous DMF or DMSO to prevent hydrolysis. Avoid aqueous buffers (pH >7) to limit Fmoc group cleavage .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 30 days in inert atmospheres .

Q. What analytical challenges arise in quantifying trace impurities?

  • Impurity Profiling : Use UPLC-MS with a BEH C18 column (1.7 µm) to detect Fmoc-depleted byproducts (e.g., free amine derivatives) .
  • Limit of Detection (LOD) : Achieve <0.1% impurity detection via charged aerosol detection (CAD) for non-UV-active species .

Q. How does the tert-butoxy group influence peptide conformational stability?

  • Steric Effects : The bulky tert-butoxy substituent restricts rotation around the phenylacetic acid backbone, stabilizing β-sheet conformations in peptide chains .
  • Solubility : Enhances lipophilicity, improving membrane permeability in cell-penetrating peptides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid

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